molecular formula C17H21NO3 B1261018 N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

Cat. No.: B1261018
M. Wt: 287.35 g/mol
InChI Key: HEPRAZQZDVDTHU-UHFFFAOYSA-N
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Description

N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a methoxynaphthalene. It derives from a propionamide.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

N-[3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide

InChI

InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20)

InChI Key

HEPRAZQZDVDTHU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound obtained in Step B (3.73 mmol) is dissolved in 100 ml of a mixture of water and ethyl acetate (50/50). Potassium carbonate (11.2 mmol) is added and the reaction mixture is cooled to 0° C. Using an ice bath. Propanol chloride (4.6 mmol) is added dropwise and the mixture is stirred for 15 minutes in the cold state. When the reaction is complete, the organic phase is washed with hydrochloric acid solution (1M), washed with water, dried and evaporated under reduced pressure. The solution obtained is recrystallized from acetonitrile to yield the title product in the form of a white solid.
Name
compound
Quantity
3.73 mmol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.2 mmol
Type
reactant
Reaction Step Two
Name
Propanol chloride
Quantity
4.6 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
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N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
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N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
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N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
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N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
Reactant of Route 6
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N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

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